Nitroacridine
Description
Historical Context of Acridine (B1665455) Derivatives in Research
The exploration of acridine derivatives in research began in the late 19th century, primarily driven by their vibrant colors, which led to their widespread use as dyes. By the mid-20th century, acridines found critical applications in medicine. During World War II, the scarcity of quinine (B1679958) spurred the development of acridine-based antimalarial drugs, most notably mepacrine (quinacrine) ptfarm.plnih.gov. Although the advent of sulfonamides and penicillin later shifted the focus of antibacterial therapy, the persistent challenge of increasing drug resistance has prompted a resurgence of interest in acridine derivatives for their antimicrobial properties ptfarm.plnih.gov. Beyond their antimalarial and antibacterial roles, acridine compounds have demonstrated a broad spectrum of biological activities, including anti-inflammatory, anticancer, antihelmintic, insecticidal, fungicidal, and antitumor effects ptfarm.plresearchgate.netjppres.com.
Significance of the Nitroacridine Moiety in Research Compound Design
The nitro group (-NO₂) is a powerful electron-withdrawing substituent that significantly influences the electronic properties and reactivity of the acridine ring system ontosight.ai. This modification is crucial in the design of novel compounds with enhanced biological activities. The this compound moiety is recognized for its potent cytotoxic and antiproliferative effects, often outperforming simpler acridine structures mostwiedzy.plnih.gov.
The strategic placement of the nitro group can modulate the compound's ability to intercalate into DNA, a primary mechanism of action for many acridine-based anticancer agents researchgate.netontosight.aimdpi.com. This intercalation disrupts essential cellular processes such as DNA replication and transcription, ultimately leading to cell death. Furthermore, the this compound scaffold is frequently employed in the design of hybrid molecules. By conjugating this compound derivatives with other bioactive pharmacophores, such as mycophenolic acid (MPA), researchers aim to achieve synergistic effects, leading to enhanced therapeutic efficacy against various diseases, including cancer and immune disorders mostwiedzy.plnih.govtandfonline.com. The nitro group itself is also implicated in antimicrobial activity, potentially through the generation of reactive nitrogen species .
Scope and Research Trajectories for this compound Compounds
Current research on this compound compounds is multifaceted, with a strong emphasis on their potential as anticancer agents. Significant efforts are directed towards synthesizing novel derivatives and hybrid molecules that exhibit improved potency, selectivity, and mechanisms of action. Key research trajectories include:
Anticancer Therapeutics: Nitroacridines are extensively studied for their ability to inhibit key enzymes involved in cancer progression, such as topoisomerase I and II, and as inhibitors of inosine (B1671953) monophosphate dehydrogenase (IMPDH) mostwiedzy.plnih.govmdpi.comresearchgate.netjofamericanscience.orgrsc.org. Research also explores their capacity to induce apoptosis and overcome multidrug resistance in cancer cells researchgate.netresearchgate.net.
Antimicrobial Agents: The inherent antimicrobial properties of nitroacridines are being further investigated to combat drug-resistant bacterial and fungal infections ontosight.ainih.gov. Novel derivatives are being designed to target specific microbial pathways or enhance efficacy against resistant strains, such as fluconazole-resistant Candida albicans nih.gov.
Fluorescent Probes: The planar structure and fluorescence properties of some acridine derivatives, including nitroacridines, make them useful as probes in molecular biology for studying DNA structure and interactions ontosight.aimostwiedzy.pl.
Hybrid Molecule Design: A prominent research avenue involves creating molecular hybrids by linking this compound moieties with other biologically active compounds. This strategy aims to leverage multiple mechanisms of action and achieve synergistic effects, as seen in conjugates with mycophenolic acid or peptide derivatives mostwiedzy.plnih.govtandfonline.comajpamc.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-nitroacridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8N2O2/c16-15(17)13-7-3-6-12-10(13)8-9-4-1-2-5-11(9)14-12/h1-8H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEEULBIVHZVMHX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C3C(=N2)C=CC=C3[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20485113 | |
| Record name | nitroacridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20485113 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
30904-48-4 | |
| Record name | nitroacridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20485113 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemical Synthesis Research of Nitroacridines
General Synthetic Strategies for the Nitroacridine Scaffold
The construction of the this compound core typically involves either the synthesis of the acridine (B1665455) ring system followed by nitration, or the incorporation of a nitro group into the precursors before cyclization. Various methods have been developed, ranging from classical cyclization reactions to more modern catalytic approaches.
Several routes are employed to build the fundamental acridine skeleton, which can then be functionalized with a nitro group.
Ullmann Condensation and Cyclization: A foundational approach involves the Ullmann condensation, where o-chlorobenzoic acid is coupled with substituted anilines in the presence of a copper catalyst, often in isoamyl alcohol, to form N-phenylanthranilic acid intermediates nih.govmostwiedzy.pl. These intermediates are subsequently cyclized using dehydrating agents like phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅) to yield the acridine ring system .
Bernthsen Acridine Synthesis: This classical method involves heating an aromatic carboxylic acid with a diphenylamine (B1679370) in the presence of zinc chloride at high temperatures (200–270 °C) rsc.org. While historically important, it has largely been superseded by more efficient catalytic methods.
Metal-Catalyzed Cyclizations: Modern synthetic chemistry utilizes transition metal catalysis for acridine synthesis. Rhodium(III)-catalyzed cascade reactions involving C-H amination, intramolecular electrophilic aromatic substitution, and aromatization provide access to acridines from aldehydes or imines and amines or azides nih.gov. Palladium-catalyzed addition of terminal alkynes to bis(2-bromophenyl)amine (B2592992) offers a route to 9-substituted acridines mdpi.com.
Schiff Base Cyclization: Zinc chloride-promoted intramolecular cyclization of o-arylaminophenyl Schiff bases is an efficient method for generating acridine derivatives acs.orgacs.orgthieme-connect.com.
Biomimetic and Other Routes: Specific acridine ring systems can be accessed via biomimetic approaches using precursors like benzoquinone or hydroquinone (B1673460) and β,β′-diaminoketones scispace.com. Iodocyclization reactions have also been employed for the synthesis of thieno[2,3-c]acridine and furo[2,3-c]acridine derivatives rsc.org.
The introduction of the nitro group is typically achieved through electrophilic aromatic substitution, most commonly direct nitration.
Direct Nitration: The nitration of acridine or its pre-formed derivatives is a common strategy. For instance, the nitration of 9-chloroacridine (B74977) using a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄) at low temperatures (0–5 °C) preferentially occurs at the C-3 position, influenced by the directing effect of the chlorine substituent .
Regioselectivity and Isomer Control: A significant challenge in direct nitration is controlling the position of nitro group introduction, as mixtures of isomers can form. The nitration of 9-chloroacridine, for example, can yield up to 15% of the 1-nitro isomer alongside the desired 3-nitro product . Strategies to enhance regioselectivity include the use of acetic anhydride (B1165640) as a co-solvent during nitration, which can temporarily block the C-1 position and increase the yield of the 3-nitro isomer to 85–90% .
Influence of Substituents: Existing substituents on the acridine ring can significantly influence the regioselectivity of nitration. Electron-donating groups, such as a methoxy (B1213986) group at the C-2 position, can direct nitration to the C-1 position thieme-connect.com. In more complex polycyclic systems like pyrido[2,3,4-kl]acridines, nitration typically favors the para position relative to the pyridine (B92270) nitrogen in a specific ring, over the ortho position mdpi.comresearchgate.net.
The principles of green chemistry are increasingly applied to the synthesis of nitroacridines to minimize environmental impact and improve efficiency.
Solvent-Free Synthesis: Mechanochemical approaches, such as ball milling, have been developed for the synthesis of compounds like 9-chloro-3-nitroacridine (B189650), which avoids the use of toxic organic solvents and reduces reaction times, achieving yields of up to 75% .
Microwave-Assisted Synthesis: Microwave irradiation has been shown to accelerate cyclization reactions and improve yields under milder conditions, aligning with green synthesis protocols researchgate.net.
Greener Solvents and Catalysis: The use of water as an eco-friendly solvent for certain reactions, such as nucleophilic aromatic substitutions involving nitro groups, is being explored nih.gov. Furthermore, the development and application of efficient, reusable heterogeneous catalysts contribute to more sustainable synthetic routes researchgate.netresearchgate.netjocpr.com.
Atom Economy and Waste Reduction: Designing synthetic pathways that maximize atom economy and minimize the generation of hazardous waste is a core tenet of green chemistry, applicable to all stages of this compound synthesis jocpr.comimist.ma.
Introduction of the Nitro Group and Positional Isomer Control
Functionalization and Derivatization Research of this compound
Once the this compound scaffold is established, further modifications can be performed to tailor its properties. These often involve reactions at specific positions on the acridine nucleus, with the C-9 position being particularly reactive.
The acridine ring system offers multiple sites for functionalization. The C-9 position is highly electrophilic due to the influence of the para-nitrogen atom, making it susceptible to nucleophilic attack clockss.orgquora.com. The nitro group itself can also be chemically transformed, most commonly by reduction to an amino group, which then serves as a handle for further derivatization .
The C-9 position is a primary target for derivatization, particularly through nucleophilic substitution reactions.
Formation of 9-Aminoacridines: A common derivatization involves the reaction of 9-chloroacridines with various amines. This nucleophilic aromatic substitution (SNAr) readily introduces amino substituents at C-9 clockss.org. The presence of electron-withdrawing groups, such as a nitro substituent, further activates the C-9 position towards nucleophilic attack clockss.org.
Peptide Conjugation: this compound derivatives have been conjugated with peptides to create compounds with enhanced biological activities. For example, 4-methyl-1-nitro-9-phenoxyacridine and 1-nitro-9-phenoxyacridine (B8643241) react with the amine groups of peptides like tuftsin (B1682037) via nucleophilic substitution at the C-9 position, forming novel conjugates nih.govmostwiedzy.plajpamc.com.
Other C-9 Substitutions: The chlorine atom in 6,9-dichloro-2-methoxy-4-nitroacridine can be displaced by diamines, leading to 4-amino-9-substituted acridine derivatives rsc.org.
Data Tables
Table 1: Representative Nitration Reactions of Acridine Derivatives
| Substrate | Nitrating Agent & Conditions | Major Product (Position) | Typical Yield (Major Isomer) | Typical Yield (Minor Isomer) | Notes |
| 9-Chloroacridine | HNO₃/H₂SO₄ (0–5 °C) | 3-Nitro-9-chloroacridine (C-3) | ~70% | ~15% (1-Nitro isomer) | Direct nitration; regioselectivity influenced by the chloro substituent. |
| 9-Chloroacridine | HNO₃/H₂SO₄/Acetic Anhydride (0–5 °C) | 3-Nitro-9-chloroacridine (C-3) | 85–90% | ~5% | Acetic anhydride acts as a blocking agent for the C-1 position, enhancing C-3 selectivity. |
| 2-Methoxyacridine | KNO₃/H₂SO₄ | 1-Nitro-2-methoxyacridine (C-1) | 96% | N/A | Electron-donating methoxy group at C-2 directs nitration to the C-1 position. |
| Dihydropyridoacridine | HNO₃/H₂SO₄ (1:1, Room Temperature, 1 hour) | Mononitro isomers (e.g., C-3) | Variable | Variable | Para position in ring A/E generally more reactive than ortho positions. |
Table 2: Key C-9 Functionalization Reactions of Nitroacridines
| This compound Precursor | Nucleophile / Reagent | Product Type | Reaction Type | Notes |
| 9-Chloro-3-nitroacridine | Amines (e.g., diamines, amino acids) | 9-Amino-3-nitroacridines | Nucleophilic Aromatic Substitution (SNAr) | C-9 position is highly electrophilic, especially with the activating nitro group. |
| 4-Methyl-1-nitro-9-phenoxyacridine | Amine group of tuftsin | 1-Nitroacridine-tuftsin conjugate | Nucleophilic Substitution | Formation of a C-N bond at the C-9 position, linking the acridine to the peptide. |
| 6,9-Dichloro-2-methoxy-4-nitroacridine | N′,N′-diethylpentane-1,4-diamine | 4-Amino-9-substituted acridine | Nucleophilic Aromatic Substitution (SNAr) | Displacement of the C-9 chlorine atom by the amine. |
| 1-Nitro-9-phenoxyacridine | Amine group of a peptide | 1-Nitroacridine-peptide conjugate | Nucleophilic Substitution | Similar to the tuftsin conjugation, demonstrating broad applicability for peptide linkage at C-9. |
| 9-Chloroacridine (precursor to nitroacridines) | Various nucleophiles (e.g., amines, alkoxides, thiols) | 9-Substituted acridines (can be subsequently nitrated) | Nucleophilic Substitution | The C-9 position is a versatile site for introducing diverse functionalities. |
Compound Name List:
Acridine
9-Chloroacridine
3-Nitro-9-chloroacridine
1-Nitro-9-chloroacridine
2-Methoxyacridine
1-Nitro-2-methoxyacridine
Dihydropyridoacridine
Pyrido[2,3,4-kl]acridines
4-Methyl-1-nitro-9-phenoxyacridine
1-Nitro-9-phenoxyacridine
6,9-Dichloro-2-methoxy-4-nitroacridine
9-Aminoacridines
9-Anilinoacridines
9-Phenylhydrazinoacridines
Tuftsin
Retro-tuftsin
Substitution Reactions at the Acridine Nucleus
Modifications at the C-4 Position
Research into this compound synthesis frequently involves functionalization at the C-4 position, which can significantly influence the compound's electronic properties and reactivity. For instance, the introduction of methyl or methoxy groups at the C-4 position has been explored. Disubstitution with methyl or methoxy groups at the 4- and 5-positions did not always yield analogues with significantly lower one-electron reduction potentials compared to monosubstituted derivatives. However, placing two methoxy groups in the nitro-bearing ring, such as in a 2,4-diOMe analogue, resulted in a substantial lowering of the reduction potential acs.orgnih.gov.
The reactivity of the acridine ring is also influenced by substituents. For example, positions 2 and 4 of the ledakrin (B1218764) (nitracrine) acridine ring have been shown to be susceptible to nucleophilic substitution acs.org. The presence of a nitro group at the C-4 position of certain precursors can significantly increase their reactivity, potentially leading to the formation of multiple by-products during synthesis rsc.org. Conversely, introducing electron-donating groups at position 2 can enhance the regioselectivity of electrophilic substitution at position 1 thieme-connect.com.
A key precursor in the synthesis of acridines modified at the C-4 and C-9 positions is 6,9-dichloro-2-methoxy-4-nitroacridine rsc.org. The synthesis of 4-methyl-1-nitroacridine derivatives has also been reported, often involving precursors like 4-methyl-1-nitro-9-phenoxyacridine ajpamc.com.
Modifications at Other Positions (e.g., C-1, C-2, C-3)
Modifications at other positions of the this compound core, such as C-1, C-2, and C-3, are crucial for tuning the biological and chemical properties of these compounds. Nitration of acridine under acidic conditions predominantly yields 2-nitroacridine, with 4-nitroacridine (B1605210) also being produced as a byproduct thieme-connect.com.
Research has explored the synthesis of derivatives with substituents at various positions. For example, 9-amino-2-methoxy-6-nitroacridine and 9-amino-2-isopropoxy-6-nitroacridine have been synthesized, indicating modifications at the C-2 and C-6 positions, respectively acs.org. The introduction of a nitro group at the C-6 position, alongside a methoxy group at C-2, has been noted in the synthesis of specific this compound derivatives acs.org. Studies on nitracrine (B1678954) N-oxide derivatives have investigated disubstitution with methyl or methoxy groups at the 4- and 5-positions, as well as substitution at the 2- and 4-positions acs.orgnih.gov. The substitution on position 2 by an electron-donating group can enhance the regioselectivity of electrophilic substitution on position 1 thieme-connect.com.
Synthesis of this compound Conjugates
This compound moieties have been incorporated into various conjugate systems to develop novel therapeutic agents, leveraging the inherent properties of both the this compound core and the linked molecule.
Peptide-nitroacridine conjugates have been synthesized to explore their potential as anticancer agents. These conjugates are typically formed by creating an amide bond between the carboxyl group of a this compound derivative and the N-terminus of a peptide, or through a linkage at the C-9 position of the this compound core. For instance, tuftsin/retro-tuftsin conjugates with 1-nitroacridine derivatives have been synthesized using solid-phase methods, with yields ranging from 56-69% reported for some derivatives ajpamc.comnih.govacs.orgresearchgate.net. These studies often involve linking peptides to 9-phenoxy-1-nitroacridine derivatives or similar structures ajpamc.com.
While hydrazone derivatives are a well-studied class of compounds with diverse biological activities, the specific synthesis of this compound-linked hydrazone derivatives was not prominently identified in the reviewed literature. Research in this area typically focuses on the synthesis of hydrazone derivatives from various aldehydes and ketones, often with biological evaluations for antibacterial or anticancer potential nih.govmdpi.commdpi.comjrespharm.com.
This compound units have been integrated into other hybrid molecular systems. For example, mycophenolic acid (MPA) has been conjugated with nitro-acridine/acridone (B373769) derivatives. These hybrid pharmacophores were synthesized and evaluated for their inhibitory effects on leukemia cell lines, with some compounds exhibiting potent cytotoxic and anti-proliferative properties researchgate.netmostwiedzy.pl. For instance, conjugates of MPA with 9-(ω-aminoalkyl)-amino-1-nitroacridines demonstrated high potency against mouse leukemia L1210 cells, with IC50 values in the sub-micromolar range mostwiedzy.pl.
Hydrazone-Linked this compound Derivatives
Elucidation of Reaction Mechanisms in this compound Synthesis
Understanding the reaction mechanisms involved in this compound synthesis is crucial for optimizing yields, controlling regioselectivity, and minimizing side products. The electronic properties of the nitro group play a significant role in the reactivity of the acridine ring. For instance, the electron-withdrawing nature of a nitro group can influence the reactivity of adjacent positions in precursor molecules during coupling reactions like the Buchwald-Hartwig coupling rsc.org.
The metabolic activation of nitroacridines often involves the reduction of the nitro group, leading to reactive intermediates that can covalently bind to DNA nih.gov. This bioactivation pathway is central to the mechanism of action for many this compound-based drugs. Studies on acridine derivatives have also highlighted how the acidity of the acridine moiety can influence its catalytic activity in certain reactions, suggesting that electronic effects are key determinants of reactivity acs.org. Furthermore, nucleophilic substitution reactions at positions like C-2 and C-4 of the acridine ring are important transformations in this compound chemistry acs.org.
Compound List
this compound
4-methyl-1-nitroacridine
4-methyl-1-nitro-9-phenoxyacridine
6,9-dichloro-2-methoxy-4-nitroacridine
Nitracrine N-oxide
4-OMe nitracrine N-oxide
2,4-diOMe nitracrine analogue
Ledakrin (Nitracrine)
9-amino-2-methoxy-6-nitroacridine
9-amino-2-isopropoxy-6-nitroacridine
9-(ω-aminoalkyl)-amino-1-nitroacridine
Mycophenolic acid (MPA)
Mycophenolic acid conjugates containing nitro-acridine/acridone derivatives
Spectroscopic Techniques for Structural Elucidation of Nitroacridines
A combination of spectroscopic methods provides comprehensive data for the definitive characterization of this compound derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules, including nitroacridines. It provides detailed information about the arrangement of atoms and their connectivity.
Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are extensively used to identify the different hydrogen and carbon environments within a this compound molecule. The chemical shifts, splitting patterns (in ¹H NMR), and integration values offer crucial insights into the structure. For nitroacridines, the presence of the electron-withdrawing nitro group and the aromatic acridine core influences the electron density distribution, leading to characteristic spectral patterns. Research has shown that regularities in ¹H and ¹³C NMR chemical shifts and coupling constants are observed, which are dependent on the specific configuration and conformation of this compound derivatives, particularly those with N-acylhydrazone moieties mdpi.com. For instance, the synthesis and characterization of compounds like 9-chloro-3-nitroacridine rely on ¹H NMR to confirm its structure .
Two-dimensional NMR techniques are indispensable for establishing complex structural assignments and confirming connectivity, especially in more intricate this compound derivatives.
COSY (Correlation Spectroscopy): This technique reveals proton-proton couplings, helping to map out adjacent protons within the molecule.
HSQC (Heteronuclear Single Quantum Coherence): HSQC establishes direct correlations between protons and the carbons to which they are directly bonded (¹JCH), aiding in the assignment of ¹³C signals.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides correlations between protons and carbons separated by two or three bonds (long-range couplings), which is vital for connecting different parts of the molecule and confirming the position of substituents, such as the nitro group on the acridine ring.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY detects through-space proximity between protons. This is particularly useful for determining conformational preferences and spatial arrangements of atoms, corroborating the existence of different conformers in this compound derivatives mdpi.commdpi.com. For example, NOESY data has been used to confirm the structures of conformers in acridine-based compounds, identifying cross-peaks between specific protons that indicate their spatial closeness mdpi.com.
NMR spectral parameters, including chemical shifts and coupling constants, are sensitive to the three-dimensional structure of a molecule. By analyzing these parameters, researchers can deduce the preferred conformations and configurations of nitroacridines mdpi.com. For instance, the stereospecificity of NMR parameters in N-acylhydrazone derivatives allows for the examination of their configuration and conformation mdpi.com. Studies have revealed regularities in NMR chemical shifts and coupling constants that are directly linked to the conformational and configurational states of these molecules mdpi.com. NOESY experiments, by showing through-space interactions, further support these conformational assignments mdpi.com.
2D NMR (e.g., COSY, HSQC, HMBC, NOESY) for Connectivity and Spatial Relationships
Mass Spectrometry (MS) Applications
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of compounds, as well as to provide information about their fragmentation patterns, which can aid in structural elucidation. For nitroacridines, MS is routinely used for molecular weight confirmation dntb.gov.uaindexcopernicus.comresearchgate.net. For example, the molecular ion peak (M⁺) in the mass spectrum of 9-chloro-3-nitroacridine was observed at m/z 273, confirming its molecular weight . High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the elemental composition, thereby confirming the molecular formula of synthesized this compound derivatives dntb.gov.uaacs.org. Fragmentation patterns observed in MS spectra can also offer clues about the structure by indicating how the molecule breaks down under ionization, revealing the presence of specific substructures.
Infrared (IR) Spectroscopy for Functional Group Analysis
Infrared (IR) spectroscopy is a rapid and effective method for identifying the presence of specific functional groups within a molecule by detecting the characteristic vibrations of chemical bonds. For nitroacridines, IR spectroscopy is particularly useful for confirming the presence of the nitro group and the aromatic acridine core.
The nitro group (-NO₂) is characterized by strong absorption bands due to the asymmetric and symmetric stretching vibrations of the N-O bonds. These typically appear around 1550 cm⁻¹ and 1350 cm⁻¹, respectively spectroscopyonline.com. The acridine scaffold, being an aromatic system, exhibits characteristic C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the range of 1600-1450 cm⁻¹ libretexts.orgmasterorganicchemistry.com. If the this compound derivative contains other functional groups, such as carbonyls (C=O) or imines (C=N), these will also show distinct absorption bands, for example, around 1650 cm⁻¹ for carbonyls and ~1620 cm⁻¹ for azomethine (C=N) in related hydrazone derivatives mdpi.com.
Table 1: Characteristic IR Absorption Frequencies for this compound Functional Groups
| Functional Group | Characteristic Vibration | Approximate Wavenumber (cm⁻¹) | Intensity | Reference |
| Nitro (NO₂) | Asymmetric Stretch | 1550 | Strong | spectroscopyonline.com |
| Nitro (NO₂) | Symmetric Stretch | 1350 | Strong | spectroscopyonline.com |
| Aromatic C-H Stretch | > 3000 | Medium | libretexts.orgmasterorganicchemistry.com | |
| Aromatic C=C Stretch | 1600-1450 | Medium | libretexts.org | |
| Carbonyl (C=O) (if present) | Stretch | ~1650 | Strong | mdpi.com |
| Azomethine (C=N) (if present) | Stretch | ~1620 | Medium | mdpi.com |
List of Compounds Mentioned:
this compound
9-chloro-3-nitroacridine
2-Nitroacridine
Acridine-based N-acylhydrazone derivatives
(acridin-4-yl)benzohydrazides
9-(2′-hydroxyethylamino)-4-methyl-1-nitroacridine (C1748)
Acridine-based hybrid fluorescent dyes
Propyl-AcrDTU
Acridine platinum (Pt) complexes
Acridine thiourea (B124793) gold derivatives
Acridinone derivatives
Benzimidazole acridine compounds
Acridine-sulfonamide conjugates
Propylthiouracil (PTU) derivatives
Unsymmetrical bisacridines (UAs)
Imidazoacridinone moiety
Nitracrine
Compound Name Table
Computational and Theoretical Chemistry Research on Nitroacridine
Molecular Docking Studies of Nitroacridine Interactions
Molecular docking is a computational technique used to predict the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein or nucleic acid). iajpr.com This method is instrumental in drug discovery for predicting the binding mode and affinity of a ligand to a biological target. iajpr.commdpi.com
Binding affinity describes the strength of the interaction between a ligand and its target. mdpi.com In computational studies, this is often quantified by a scoring function, which estimates the binding free energy. Lower scores typically indicate a stronger, more favorable binding interaction.
Research on acridine (B1665455) derivatives, a class to which this compound belongs, has shown their potential to interact with various biological targets implicated in cancer. Molecular docking studies have been employed to predict the binding affinities of these compounds. For example, in a study of N10-substituted acridone (B373769) derivatives designed as DNA binding agents, docking scores ranged from -6.12 to -8.80, with the most potent compounds showing the strongest predicted affinities. iajpr.com Another study focusing on acridine-based hybrids targeting proteins in cancer pathways found that these compounds displayed high inhibition for several targets, particularly tyrosine kinases. researchgate.net A specific derivative, LHT-17-19, showed a high affinity for the EGFR kinase domain with a calculated binding energy (dG score) of -7.9 kcal/mol. researchgate.net
These studies demonstrate that the acridine scaffold can be effectively modeled to predict its interactions with biologically relevant macromolecules. The electron-withdrawing nature of the nitro group in this compound is suggested to enhance its potential for DNA intercalation.
| Compound/Derivative Class | Target | Docking Score / Binding Energy | Computational Method |
|---|---|---|---|
| N10-substituted acridones (Compounds 10, 11, 12) | DNA (PDB ID: 8Q9R) | -8.20, -8.45, -8.80 (Glide Scores) | Molecular Docking iajpr.com |
| LHT-17-19 (Acridine Derivative) | EGFR Kinase Domain | -7.9 kcal/mol (dG score) | Molecular Docking researchgate.net |
| Acridine-based hybrids | Tyrosine Kinases | High Inhibition (Scores higher than standard drugs) | In silico approach researchgate.net |
The binding of a ligand to a protein is a dynamic process that can involve conformational changes in both the ligand and the target. mpg.de The binding pocket of a protein may not be a rigid structure; it can be flexible, and in some cases, "cryptic" pockets may only become apparent upon ligand binding. nih.govucl.ac.uk This phenomenon, known as induced fit, is crucial for achieving high binding affinity and specificity. researchgate.net
Computational studies can analyze these conformational changes. For the acridine derivative LHT-17-19, its high affinity for the EGFR kinase domain was attributed in part to an intramolecular transformation of the ligand itself within the binding pocket. researchgate.net This highlights that the flexibility of the acridine structure can play a significant role in its binding mechanism. Molecular dynamics simulations are a powerful tool for exploring the conformational landscapes of protein-ligand complexes, revealing how the protein structure adapts to accommodate the ligand and how the ligand adjusts its own conformation to fit optimally within the binding site. mdpi.com The analysis of transient binding pockets and the conformational shifts required for a ligand to access them are challenging but critical aspects of modern drug design. ucl.ac.ukresearchgate.net
Ligand-Target Binding Affinity Predictions
Quantum Chemical Calculations
Quantum chemical calculations, based on the principles of quantum mechanics, provide detailed information about the electronic structure and properties of molecules. nih.govfrontiersin.org These methods are used to predict molecular geometries, reaction energies, and electronic properties that govern chemical reactivity. rsc.orgmdpi.com
Density Functional Theory (DFT) is a widely used quantum chemical method that calculates the electronic structure of atoms, molecules, and solids. aps.orgrsc.org It is valued for its balance of computational cost and accuracy, making it a standard tool for routine calculations in chemistry. aps.org DFT methods are effective for describing the electronic structure of systems, predicting geometries, and analyzing various properties based on the electron density. mdpi.com
A fundamental application of DFT is the optimization of molecular geometry to find the lowest energy structure. This process determines bond lengths, bond angles, and dihedral angles that correspond to a stable conformation of the molecule. For acridine derivatives, DFT calculations using the B3LYP functional have been employed for geometry optimization. researchgate.net Such calculations are crucial for understanding the three-dimensional structure of this compound, which underpins its ability to interact with biological targets. Furthermore, DFT can be used to calculate thermodynamic parameters, such as reaction activation barriers, providing insight into the kinetics and feasibility of chemical reactions involving the this compound scaffold. rsc.org
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier orbitals. The energy of the HOMO represents the ability of a molecule to donate an electron, while the energy of the LUMO represents its ability to accept an electron. vjol.info.vn The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE), is a critical parameter that relates to the chemical stability and reactivity of a molecule. vjol.info.vnirjweb.com A smaller gap suggests that a molecule is more easily excitable and more chemically reactive.
A detailed computational analysis of several acridine derivatives (acridone, 9-aminoacridine (B1665356), proflavin, acridine orange, and acridine yellow) was performed using conceptual DFT. nih.gov This study calculated the HOMO-LUMO gap and other electronic descriptors. The results indicated that these compounds are more likely to accept electrons than to donate them, especially in an excited state. nih.gov Acridone was found to have the largest HOMO-LUMO gap among the studied derivatives, suggesting it is the most stable. nih.gov Such analyses are vital for understanding the charge-transfer interactions that this compound and its analogs can participate in. irjweb.com
| Compound | EHOMO (eV) | ELUMO (eV) | HOMO-LUMO Gap (ΔE) (eV) |
|---|---|---|---|
| Acridone | -6.014 | -1.497 | 4.517 researchgate.net |
| 9-Aminoacridine Hydrochloride Hydrate | -5.687 | -2.748 | 2.939 researchgate.net |
| Proflavin | -5.225 | -2.612 | 2.613 researchgate.net |
| Acridine Orange | -5.007 | -2.286 | 2.721 researchgate.net |
| Acridine Yellow | -5.184 | -2.585 | 2.599 researchgate.net |
Data sourced from a computational study on acridine derivatives. researchgate.net
Density Functional Theory (DFT) for Electronic Structure Analysis
Electron Density Distribution Analysis
Electron density distribution analysis is a fundamental computational technique used to understand the electronic structure of a molecule, which in turn governs its reactivity, polarity, and intermolecular interactions. numberanalytics.com This analysis provides a detailed map of the probability of finding an electron in a given region of space, going beyond simple atomic coordinates to reveal the nuances of chemical bonding and non-covalent interactions. numberanalytics.comnih.gov
In the context of acridine derivatives, quantum crystallography and computational tools like periodic DFT calculations are applied to analyze the influence of factors such as protonation on the electronic characteristics of the molecule. nih.gov For instance, studies on 9-aminoacridine have shown that protonation can alter the electron density distribution around specific atoms and functional groups. nih.gov A topological analysis of the electron density and its Laplacian can provide detailed descriptions of these changes, such as a decrease in electron density at the bond critical points of N/O–H bonds upon protonation. nih.gov
Table 1: Key Concepts in Electron Density Analysis
| Concept | Description | Relevance to this compound |
| Quantum Crystallography | Combines X-ray diffraction with quantum mechanical calculations to refine crystal structures and model electron density. nih.gov | Provides an accurate depiction of electron distribution and non-covalent interactions in the solid state. nih.gov |
| Density Functional Theory (DFT) | A quantum mechanical method that calculates the electronic structure of atoms and molecules based on the electron density. openaccessjournals.com | Used to compute theoretical electron densities and related properties like electrostatic potential. nih.gov |
| Topological Analysis (QTAIM) | The Quantum Theory of Atoms in Molecules partitions the electron density to define atoms, bonds, and their properties. | Identifies and characterizes chemical bonds and intermolecular interactions based on the topology of the electron density. researchgate.net |
| Molecular Electrostatic Potential (MEP) | Maps the electrostatic potential onto the electron density surface, indicating regions of positive and negative charge. researchgate.net | Helps predict sites for electrophilic and nucleophilic attack and governs intermolecular interactions. |
Spectroscopic Property Predictions (e.g., UV-Vis, Vibrational Spectra)
Computational spectroscopy has become an indispensable tool in organic chemistry for predicting and interpreting spectroscopic data, providing a theoretical basis to understand molecular structures and properties. Methods like Time-Dependent Density Functional Theory (TD-DFT) are widely used to predict electronic spectra (UV-Vis), while DFT calculations can accurately predict vibrational spectra (Infrared and Raman). researchgate.net
For nitroaromatic compounds, computational studies have shown that the nitroimidazole moiety, for example, largely determines the spectroscopic properties of its derivatives. mdpi.com Theoretical calculations can predict vibrational frequencies, such as C-H stretching vibrations, with good agreement with experimental data. mdpi.com In studies of acridine derivatives, IR spectroscopy confirms the presence of characteristic vibrations, such as those from carbonyl (ν(C=O)) and azomethine (ν(C=N)) groups. mdpi.com
The prediction of UV-Vis spectra involves calculating the excitation energies and corresponding oscillator strengths for electronic transitions within the molecule. gaussian.com These calculations can simulate the absorption spectrum, showing maximum absorption wavelengths (λmax) that can be compared with experimental results. mdpi.comijcrar.com For example, the UV-Vis absorption spectra of certain acridine derivatives have been studied experimentally in the presence of calf thymus DNA (ctDNA), showing changes in absorption upon binding. researchgate.net Computational models can help interpret these spectral shifts by analyzing the electronic transitions involved, which are often from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO). ijcrar.com
Table 2: Predicted Spectroscopic Data for a Hypothetical this compound Derivative (Illustrative)
| Spectroscopic Technique | Predicted Parameter | Value | Computational Method |
| UV-Vis | λmax (in Methanol) | ~350-450 nm | TD-DFT/B3LYP |
| FT-IR | ν(NO₂) symmetric stretch | ~1350 cm⁻¹ | DFT/B3LYP/6-31G(d,p) |
| FT-IR | ν(NO₂) asymmetric stretch | ~1550 cm⁻¹ | DFT/B3LYP/6-31G(d,p) |
| FT-IR | ν(C=N) ring stretch | ~1620 cm⁻¹ | DFT/B3LYP/6-31G(d,p) |
| FT-Raman | Ring breathing modes | ~1000-1300 cm⁻¹ | DFT/B3LYP/6-31G(d,p) |
Note: This table is illustrative and based on typical values for related compounds. Actual values would require specific calculations for a defined this compound isomer.
Molecular Dynamics (MD) Simulations for Dynamic Interactions and Stability
Molecular dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. americanpeptidesociety.org By solving Newton's equations of motion for a system, MD simulations provide detailed insights into conformational dynamics, the stability of molecular complexes, and interactions with the environment, such as a solvent or a biological macromolecule. americanpeptidesociety.orgbonvinlab.org
In the context of acridine derivatives, MD simulations are a powerful tool for characterizing their interactions with biological targets. nih.gov For example, simulations have been used to study the interaction of novel N-acridine thiosemicarbazones with lipid membranes, revealing how different derivatives penetrate and position themselves within the lipid bilayer. nih.gov Such simulations are crucial for understanding mechanisms of action, as the ability of a compound to permeate membranes can be essential for its activity. nih.gov
MD simulations have also been employed to investigate the stability of complexes formed between acridine derivatives and their targets. researchgate.net Studies have shown that certain compounds can form stable complexes within the binding sites of proteins, maintaining significant interactions with key residues throughout the simulation. researchgate.net This stability is a key indicator of potent binding. The analysis of MD trajectories can reveal crucial information about protein-ligand compatibility, including the stability of hydrogen bonds and other non-bonded interactions, which helps in rank-ordering potential drug candidates and understanding structure-activity relationships. nih.govresearchgate.netnih.gov
Table 3: Typical Steps in an MD Simulation of a this compound-Protein Complex
| Step | Description | Purpose |
| 1. System Preparation | The initial structures of the protein and the this compound ligand are prepared. This includes adding hydrogen atoms and assigning force field parameters. ucsf.edu | To create a valid starting point for the simulation. |
| 2. Solvation and Ionization | The complex is placed in a simulation box filled with water molecules, and ions are added to neutralize the system and mimic physiological concentration. bonvinlab.org | To simulate the system in a realistic aqueous environment. |
| 3. Energy Minimization | The energy of the system is minimized to remove steric clashes and unfavorable contacts. bonvinlab.org | To relax the structure and prevent the simulation from becoming unstable. |
| 4. Equilibration | The system is gradually heated to the desired temperature (NVT ensemble) and then simulated at constant pressure (NPT ensemble) to allow the solvent to relax around the complex. bonvinlab.org | To bring the system to the target temperature and pressure and ensure it is well-equilibrated before data collection. |
| 5. Production Run | The main simulation is run for a desired length of time (nanoseconds to microseconds) to collect data on the system's dynamics. | To generate a trajectory of atomic motions for analysis. |
| 6. Analysis | The trajectory is analyzed to calculate properties such as RMSD, RMSF, hydrogen bonds, interaction energies, and conformational changes. bonvinlab.org | To extract meaningful information about the stability, dynamics, and interactions of the this compound-protein complex. |
Quantitative Structure-Activity Relationship (QSAR) Modeling for Design Principles
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. mdpi.com By correlating molecular descriptors (physicochemical properties) with activity, QSAR models can predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent molecules. mdpi.comnih.gov
The development of a QSAR model involves several key steps: compiling a dataset of compounds with known activities, calculating a wide range of molecular descriptors, selecting the most relevant descriptors, building a mathematical model using statistical methods, and validating the model's predictive power. mdpi.com For nitroaromatic compounds like nitroazoles and nitrobenzothiazoles, QSAR studies have been successfully applied to model their anticancer and antimalarial activities. nih.govui.ac.id
Key descriptors in these models often include electronic properties (such as atomic charges, HOMO/LUMO energies, and dipole moment), hydrophobicity (Log P), and steric parameters (molar refraction). nih.govui.ac.id For instance, a QSAR study on nitroazoles found that the hydrophobicity, molar refraction, and charge characteristics of their nitro anion radical derivatives were highly significant for interaction with molecular targets. nih.gov This highlights that properties of the reduced form of the drug can be crucial for its biological effect. nih.gov By identifying which structural features and properties are critical for activity, QSAR provides clear design principles for optimizing lead compounds, such as modifying substituents to enhance desired hydrophobic or electronic characteristics. nih.gov
Table 4: Common Molecular Descriptors Used in QSAR Studies of Nitroaromatics
| Descriptor Class | Example Descriptors | Description |
| Electronic | HOMO/LUMO Energies, Dipole Moment (μ), Atomic Net Charges (q) | Describe the electron distribution and susceptibility to reaction. ui.ac.id |
| Hydrophobic | Log P | Measures the lipophilicity of a molecule, affecting its membrane permeability and transport. ui.ac.id |
| Steric/Topological | Molar Refraction (MR), Molecular Weight, Shape Indices | Relate to the size and shape of the molecule, influencing its fit into a binding site. nih.gov |
| Thermodynamic | Heat of Formation, Solvation Energy | Describe the energy properties of the molecule. |
Electron Transfer and Radical Anion Studies (e.g., Pulse Radiolysis)
The study of electron transfer processes and the formation of radical anions is critical for understanding the mechanism of action of many nitroaromatic compounds. Pulse radiolysis is a key experimental technique used to investigate these fast reactions by generating reducing species, such as the aquated electron (e⁻ₐq), and monitoring the subsequent reactions in real-time. psu.edunih.gov
Extensive pulse radiolysis studies have been conducted on nitroacridines, particularly in the context of their interaction with DNA. psu.edursc.org When this compound molecules intercalate into DNA, they can act as electron traps. rsc.org If an electron is captured by a DNA base to form a base-radical anion, a subsequent intramolecular electron transfer to the intercalated this compound can occur. psu.edursc.org This process results in the formation of a this compound radical anion, which can be observed by its characteristic absorption bands in the visible region of the spectrum. psu.edursc.org
The rate of this intra-complex electron transfer has been measured for various this compound derivatives. psu.edursc.org Research has shown that the rate increases with the one-electron reduction potential of the this compound, with transfer rates in the range of (1.2–3.1) x 10⁵ base pairs per second. psu.edursc.org However, this transfer is relatively inefficient, with an apparent mean electron migration distance of only about three base pairs for an efficient trap like nitracrine (B1678954). rsc.orgrsc.org The formation of the nitro radical anion is a crucial step, as this species can undergo further reactions. researchgate.net Studies on other nitroheterocyclic drugs have shown that these radical anions can react with molecular oxygen to produce superoxide (B77818) radicals and hydrogen peroxide, contributing to their biological effects. nih.gov
Table 5: Electron Transfer Properties of this compound Derivatives
| Compound | One-Electron Reduction Potential (E¹) (V vs. NHE) | Rate of Intra-complex Electron Transfer (base pairs s⁻¹) | Free Energy of Activation (ΔG‡) (kJ mol⁻¹) |
| Nitracrine | -0.360 | (3.1 ± 0.3) x 10⁵ | N/A |
| 2-Nitroacridine | -0.455 | (1.2 ± 0.1) x 10⁵ | 25.9 |
| 4-Nitroacridine (B1605210) | -0.402 | (2.0 ± 0.2) x 10⁵ | 24.2 |
| des-nitro analogue | -0.900 | No transfer observed | N/A |
Data sourced from references psu.edu, rsc.org, and rsc.org.
Molecular and Cellular Mechanisms of Biological Activity in Vitro Research
DNA Interaction Research
In vitro studies have been instrumental in dissecting the intricate ways in which nitroacridine compounds engage with DNA. These investigations have revealed that the primary mode of interaction is through intercalation, a process that underpins their biological effects.
DNA Intercalation Mechanisms
DNA intercalation is a process where a molecule inserts itself between the base pairs of the DNA double helix. ontosight.aiwikipedia.org This insertion is facilitated by the planar, aromatic structure of the acridine (B1665455) ring system. ontosight.aiencyclopedia.pub Nitroacridines, as potent DNA binding agents, leverage this structural feature to interact with DNA. tandfonline.com
A direct consequence of DNA intercalation and the resulting structural disruption is the inhibition of DNA replication and transcription. asm.orgresearchgate.net In vitro studies using cell-free systems have demonstrated that nitroacridines can strongly inhibit DNA polymerase I and, to an appreciable extent, RNA polymerase reactions. asm.orgnih.govnih.gov This inhibition arises because the intercalated drug acts as a physical barrier, preventing the progression of polymerases along the DNA template. plos.org This blockage of replication and transcription machinery ultimately halts the synthesis of new DNA and RNA molecules, which is a key mechanism of their cytotoxic effects. asm.orgresearchgate.net For instance, some acridine derivatives have been shown to disrupt topoisomerase enzymes, which are critical for managing DNA topology during replication. ontosight.ai
The following table summarizes the inhibitory effects of Nitroakridin 3582 on DNA and RNA polymerases in a cell-free system.
| Enzyme System | Inhibition by Nitroakridin 3582 | Reference |
| DNA Polymerase I | Strong Inhibition | asm.orgnih.govnih.gov |
| RNA Polymerase | Appreciable Inhibition | asm.orgnih.govnih.gov |
Certain 1-nitroacridine derivatives have been shown to go beyond simple intercalation and induce the formation of covalent interstrand cross-links (ICLs) in DNA. aacrjournals.org This process is often enzymatically mediated and results in the two strands of the DNA double helix being covalently bonded together. aacrjournals.org ICLs are highly toxic lesions as they prevent the separation of the DNA strands, which is a prerequisite for both replication and transcription. researchgate.net The formation of these cross-links has been correlated with the cytotoxic and antitumor activity of these compounds. aacrjournals.org For example, the 1-nitro group is crucial for the ability of some derivatives to form DNA adducts and induce interstrand DNA crosslinking. io.gliwice.pl Studies have shown that some 1-nitroacridines can form DNA crosslinks in human colon cancer cells in a dose-dependent manner. io.gliwice.pl
Inhibition of DNA Replication and Transcription Processes
Nucleic Acid Binding Specificity and Stoichiometry (In Vitro)
In vitro binding studies have provided quantitative insights into the interaction of nitroacridines with nucleic acids. Spectrophotometric titrations of Nitroakridin 3582 with DNA and tRNA from Escherichia coli have revealed the existence of more than one class of binding sites, suggesting multiple binding processes. nih.govnih.gov The stoichiometry for the strong binding of Nitroakridin 3582 to double-helical DNA was determined to be one ligand molecule per 4.2 nucleotide components, which is consistent with a complete intercalation model. asm.orgnih.govnih.gov This indicates a high-affinity binding interaction where the drug molecules saturate the available intercalation sites on the DNA. nih.govnih.gov Some studies on 1,3-dimethyl-6-nitroacridine derivatives found their DNA binding constants to be in the order of 10^5 M⁻¹, indicating a strong interaction. researcher.life
Effects on DNA Template Function in Cell-Free Systems
The functional consequence of this compound binding to DNA is a significant impairment of the DNA's ability to act as a template for macromolecular biosynthesis. asm.orgnih.govnih.gov In cell-free systems, the presence of nitroacridines interferes with the template function of DNA, leading to the observed inhibition of DNA and RNA polymerases. asm.orgnih.govnih.gov Furthermore, research on Nitroakridin 3582 has shown that it can also inhibit protein synthesis in a cell-free E. coli ribosome-polyuridylic acid system. nih.govnih.gov This effect was linked to the inhibition of the poly (U)-directed binding of phenylalanyl tRNA to ribosomes, suggesting that nitroacridines can also interfere with the function of other nucleic acid-protein complexes. nih.govnih.gov A polyamide-chlorambucil conjugate, which also crosslinks DNA, was found to decrease DNA template activity in simian virus 40 (SV40) in vitro replication assays. researchgate.net
Enzyme Inhibition Research
The enzymatic inhibitory activities of nitroacridines are central to their biological effects. These compounds have been shown to target a range of enzymes involved in DNA replication, transcription, and cell signaling.
Topoisomerase I and II Inhibition Mechanisms
This compound derivatives are recognized for their ability to inhibit topoisomerase I and II, enzymes crucial for resolving DNA topological problems during replication, transcription, and recombination. ontosight.aimdpi.com The primary mechanism of action involves the stabilization of the enzyme-DNA cleavable complex. nih.gov This stabilization prevents the re-ligation of the DNA strand, leading to the accumulation of DNA double-strand breaks. tandfonline.com
Several studies have highlighted the structure-activity relationship of this compound derivatives in topoisomerase inhibition. For instance, certain 1-nitroacridine derivatives have demonstrated a high capacity to stabilize the topoisomerase I-DNA complex, an ability that correlates with their cytotoxic activity. nih.gov This interaction is often dependent on thiol activation, suggesting that the metabolic activation of these compounds is necessary for their inhibitory function. nih.gov The planar acridine ring intercalates into the DNA, while the side chains interact with the enzyme, contributing to the stability of the ternary complex. ontosight.aimdpi.com This ultimately triggers cellular responses to DNA damage, including cell cycle arrest and apoptosis. tandfonline.comnih.govnih.gov
Some this compound derivatives, such as the antitumor compound C-1305, a triazoloacridinone, and the imidazoacridinone C-1311, have been shown to act as topoisomerase II inhibitors by stabilizing the enzyme-DNA complex. nih.gov Similarly, the 1-nitro-9-aminoacridine (B1201617) derivative, Capridine β (also known as C-1748), has been investigated for its inhibitory potential on yeast topoisomerase II. nih.gov
DNA Polymerase I and RNA Polymerase Inhibition
This compound compounds have been shown to inhibit DNA polymerase I and RNA polymerase, enzymes essential for DNA replication and transcription, respectively. The antibacterial compound Nitroakridin 3582, for example, strongly inhibits DNA-dependent DNA polymerase I and has an appreciable inhibitory effect on RNA polymerase. nih.govasm.org This inhibition is attributed to the compound's ability to interfere with the template function of DNA. nih.govasm.org
The mechanism of inhibition involves the binding of nitroacridines to the DNA template. nih.gov This binding alters the DNA structure and obstructs the movement of the polymerases along the DNA strand, thereby preventing the synthesis of new DNA or RNA molecules. nih.gov Studies have shown that while 1-nitroacridines are highly potent in inhibiting the growth of HeLa cells, they are less effective in cell-free systems, suggesting that metabolic activation of these compounds to more reactive intermediates is crucial for their cytotoxic effects. nih.gov These activated intermediates can then attach to and alter the structure and function of the DNA. nih.gov
Kinetic studies on the inhibition of RNA polymerase by acridines like proflavine (B1679165) and 9-aminoacridine (B1665356) have suggested a competitive inhibition mechanism. nih.gov This indicates that the inhibitory acridine molecules may occupy the sites on the RNA polymerase that are specific for binding the nucleoside triphosphate substrates or the bases of the DNA. nih.gov
Cholinesterase Inhibition (e.g., Acetylcholinesterase, Butyrylcholinesterase) by Derivatives
Derivatives of acridine have been extensively studied as inhibitors of cholinesterases, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). ppm.edu.plnih.govrsc.orgnih.gov These enzymes are critical for the breakdown of the neurotransmitter acetylcholine. Inhibition of these enzymes is a key strategy in the management of Alzheimer's disease. rsc.org
Numerous studies have synthesized and evaluated various acridine derivatives for their cholinesterase inhibitory activity. For example, a series of acridine derivatives containing a 1,3,4-thiadiazole (B1197879) moiety were found to be highly selective inhibitors of AChE. researchgate.net Some of these compounds exhibited inhibitory potencies (IC50 values of 0.002 and 0.006 µM) greater than the reference drug tacrine (B349632) (IC50 = 0.016 µM). researchgate.net Kinetic studies revealed a mixed competitive/non-competitive inhibition mechanism for these derivatives. researchgate.net
Other research has focused on tacrine-based derivatives. Tacrine itself is a known cholinesterase inhibitor. frontiersin.org Novel tacrine derivatives have been designed and synthesized with improved AChE inhibitory properties, with some compounds showing IC50 values in the nanomolar range. nih.gov Furthermore, hybrids of tacrine and other molecules, such as bifendate, have been developed to reduce hepatotoxicity while maintaining potent acetyl- and butyrylcholinesterase inhibition. researchgate.net The inhibitory mechanism often involves the binding of the acridine derivative to the active site gorge of the cholinesterase enzymes. acs.org
Table 1: Cholinesterase Inhibitory Activity of Selected Acridine Derivatives
| Compound/Derivative Class | Target Enzyme(s) | Key Findings | Reference(s) |
| Acridine derivatives with 1,3,4-thiadiazole moiety | AChE, BChE | Highly selective for AChE; some compounds more potent than tacrine. | researchgate.net |
| Tacrine derivatives | AChE | Significant inhibitory properties with IC50 values in the nM range. | nih.gov |
| Tacrine-bifendate conjugates | AChE, BChE | Potent inhibition with reduced hepatotoxicity compared to tacrine. | researchgate.net |
| 9-Heterocyclic amino-N-methyl-9,10-dihydroacridines | AChE, BChE | Combine effective cholinesterase inhibition with radical-scavenging activity. | nih.gov |
| 9-Phosphoryl-9,10-dihydroacridines | BChE | Dibenzyloxy and diphenethyl derivatives were the most active inhibitors. | frontiersin.org |
This table provides a summary of research findings and is not exhaustive.
Other Enzyme Modulation Studies (e.g., ERK1, JNK1, p38α MAPK)
Recent research has explored the modulation of other key enzymes by this compound derivatives, particularly those involved in mitogen-activated protein kinase (MAPK) signaling pathways. These pathways, including the extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38 MAPK pathways, are crucial for regulating cellular processes like proliferation, differentiation, and apoptosis. news-medical.netfrontiersin.org
A spiro-acridine derivative, AMTAC-19, has been shown to interact with ERK1, JNK1, and p38α MAPK in silico. researchgate.net In vitro studies in HCT-116 colorectal carcinoma cells confirmed that AMTAC-19 activated ERK1/2 and JNK1. researchgate.net The cytotoxicity of this compound was significantly reduced in the presence of ERK1/2 and JNK inhibitors, indicating that its antitumor effect is mediated through the ROS-dependent activation of these pathways. researchgate.net
The p38 MAPK pathway, in particular, is involved in cellular stress responses and inflammation. frontiersin.orgmdpi.com While direct studies on this compound's effect on p38 are emerging, the broader class of acridine derivatives is being investigated for its potential to modulate this pathway. The modulation of these kinases by this compound derivatives represents a promising area for the development of targeted cancer therapies. frontiersin.orgresearchgate.net
Cellular Pathway Modulation Research (In Vitro Cell Models)
The ultimate effect of this compound compounds on cancer cells is the modulation of cellular pathways that control cell fate. In vitro studies using various cancer cell lines have been instrumental in understanding how these compounds induce cell death.
Induction of Apoptosis Mechanisms in Cell Lines
A primary mechanism by which this compound derivatives exert their anticancer effects is through the induction of apoptosis, or programmed cell death. nih.govnih.govmdpi.comontosight.ai This process is characterized by a series of morphological and biochemical changes, including cell shrinkage, chromatin condensation, and the formation of apoptotic bodies. mdpi.com
Numerous studies have demonstrated the pro-apoptotic effects of nitroacridines in various cancer cell lines. For example, 1,3-dimethyl-6-nitroacridine derivatives have been shown to induce apoptosis in human breast cancer cell lines (MCF-7 and MDA-MB-231) in a dose-dependent manner. nih.gov These compounds were found to arrest the cell cycle at the G2/M phase. nih.gov Similarly, a series of 3-nitroacridine (B3047595) derivatives induced apoptosis in human breast cancer cells by causing DNA damage and arresting the cell cycle at the G0/G1 phase. nih.gov
The induction of apoptosis by nitroacridines often involves both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. mdpi.comfrontiersin.orgfrontiersin.org The potent antitumor compound C-1748 has been shown to induce apoptosis in human colon carcinoma cells (HCT8 and HT29), although only in a fraction of the cell population. aacrjournals.org This process was associated with the disruption of the mitochondrial transmembrane potential and the activation of caspase-3. aacrjournals.org In some cases, the apoptotic response is linked to the generation of reactive oxygen species (ROS). researchgate.net
The ability of nitroacridines to induce apoptosis is often linked to their DNA-damaging capabilities. tandfonline.comnih.gov The formation of DNA adducts and the inhibition of topoisomerases trigger a DNA damage response that can ultimately lead to the activation of apoptotic signaling cascades. nih.govtandfonline.com
Table 2: Apoptosis Induction by this compound Derivatives in Cancer Cell Lines
| This compound Derivative | Cell Line(s) | Key Apoptotic Events | Reference(s) |
| 1,3-dimethyl-6-nitroacridine derivatives | MCF-7, MDA-MB-231 (Breast Cancer) | Dose-dependent apoptosis, G2/M phase cell cycle arrest. | nih.gov |
| 3-nitroacridine derivatives | Human Breast Cancer Cells | DNA damage, G0/G1 phase cell cycle arrest, apoptosis. | nih.gov |
| C-1748 (4-methyl-1-nitroacridine) | HCT8, HT29 (Colon Carcinoma) | Disruption of mitochondrial transmembrane potential, caspase-3 activation. | aacrjournals.org |
| C-1748 | LnCaP (Prostate Cancer) | Induction of DNA double-strand breaks, G1 arrest, apoptosis. | tandfonline.com |
| Acridine-retrotuftsin analog (ART) | Amelanotic (Ab) Melanoma | Apoptotic cell death. | nih.gov |
This table provides a summary of research findings and is not exhaustive.
Caspase Activation Pathways
Caspases, a family of cysteine-aspartic proteases, are central to the execution of apoptosis, or programmed cell death. anygenes.com They exist as inactive proenzymes and are activated through a cascade in response to specific cellular signals. anygenes.com This activation can be initiated through two main pathways: the extrinsic (death receptor) pathway and the intrinsic (mitochondrial) pathway. anygenes.comresearchgate.net
The extrinsic pathway is triggered by the binding of extracellular death ligands to their corresponding cell surface receptors, leading to the activation of initiator caspase-8 or caspase-10. anygenes.com The intrinsic pathway is initiated by intracellular stress signals such as DNA damage or oxidative stress, resulting in the release of cytochrome c from the mitochondria. anygenes.comresearchgate.net This event facilitates the formation of the apoptosome, which in turn activates initiator caspase-9. researchgate.net Both pathways converge on the activation of executioner caspases, such as caspase-3, -6, and -7, which are responsible for the cleavage of key cellular proteins and the dismantling of the cell. anygenes.comnih.gov
In the context of this compound compounds, studies have shown their ability to induce apoptosis through the activation of these caspase cascades. For instance, certain ferrocene (B1249389) derivatives have been demonstrated to induce apoptosis in hepatocellular carcinoma cells through the mitochondrial pathway, involving the activation of Caspase-9 and -3. mdpi.com Similarly, the antitumor effects of some compounds are linked to the activation of apoptotic markers like cleaved caspase-3. waocp.org
Table 1: Key Caspases in Apoptotic Pathways
| Caspase Type | Specific Caspases | Activation Mechanism | Role in Apoptosis |
| Initiator | Caspase-2, -8, -9, -10 | Activated by specific cellular signals (e.g., death receptor binding, apoptosome formation) anygenes.comnih.gov | Initiate the apoptotic cascade by cleaving and activating executioner caspases anygenes.com |
| Executioner | Caspase-3, -6, -7 | Activated by initiator caspases anygenes.comnih.gov | Degrade key cellular components, leading to cell death anygenes.com |
| Inflammatory | Caspase-1, -4, -5, -11 | Drive pyroptosis nih.gov | Mediate inflammatory programmed cell death pathways nih.gov |
Annexin V Staining Analysis
Annexin V staining is a widely used method to detect apoptosis in its early stages. researchgate.netthermofisher.com In healthy cells, a phospholipid called phosphatidylserine (B164497) (PS) is located on the inner leaflet of the plasma membrane. nih.gov During apoptosis, this asymmetry is lost, and PS is translocated to the outer leaflet of the plasma membrane. nih.gov Annexin V is a protein that has a high affinity for PS and can be labeled with a fluorescent dye, such as fluorescein (B123965) isothiocyanate (FITC). researchgate.netnih.gov When incubated with cells, the labeled Annexin V will bind to the exposed PS on the surface of apoptotic cells, allowing for their identification via flow cytometry or fluorescence microscopy. thermofisher.comnih.gov
Propidium iodide (PI) is often used in conjunction with Annexin V. researchgate.net PI is a fluorescent dye that intercalates with DNA but cannot cross the intact plasma membrane of live or early apoptotic cells. nih.gov Therefore, it is used to distinguish between early apoptotic cells (Annexin V positive, PI negative) and late apoptotic or necrotic cells (Annexin V positive, PI positive). researchgate.net
Studies on various compounds, including derivatives of acridine, have utilized Annexin V/PI staining to confirm the induction of apoptosis. For example, treatment of cholangiocarcinoma cells with fucoidan (B602826) led to an increase in Annexin V positive cells, indicating the induction of apoptosis. waocp.org This technique provides quantitative data on the percentage of viable, apoptotic, and necrotic cells in a population following treatment. researchgate.net
Table 2: Interpretation of Annexin V/PI Staining Results
| Annexin V Staining | Propidium Iodide (PI) Staining | Cell Status |
| Negative | Negative | Viable cells researchgate.netnih.gov |
| Positive | Negative | Early apoptotic cells researchgate.netnih.gov |
| Positive | Positive | Late apoptotic/necrotic cells researchgate.netnih.gov |
| Negative | Positive | Necrotic cells |
Cell Cycle Arrest Mechanisms in Specific Phases (e.g., G0/G1)
The cell cycle is a tightly regulated process that governs cell proliferation. It consists of four main phases: G1 (gap 1), S (synthesis), G2 (gap 2), and M (mitosis). The G0 phase represents a quiescent state. Checkpoints exist between these phases to ensure the fidelity of DNA replication and cell division. Disruption of cell cycle progression is a key mechanism by which many anticancer agents exert their effects.
Table 3: Effects of Compounds on Cell Cycle Progression
| Compound Type | Cell Line | Effect on Cell Cycle | Key Protein Modulation | Reference |
| 3-Nitroacridine derivatives | Human breast cancer cells | G0/G1 arrest | Not specified | nih.gov |
| Ferrocene derivatives | Human hepatocellular carcinoma cells | G0/G1 arrest | Down-regulation of cyclin D1/CDK4 | mdpi.com |
| Fucoidan | Cholangiocarcinoma cells | G0/G1 arrest | Down-regulation of cyclin D1 and CDK4 | waocp.org |
| Humic and Fulvic acid | A375 human melanoma cell line | G0/G1 arrest | Not specified | nih.gov |
Reactive Oxygen Species (ROS) Generation and Cellular Oxidative Stress
Reactive oxygen species (ROS) are chemically reactive molecules containing oxygen, such as superoxide (B77818) anion radicals and hydrogen peroxide. jfda-online.com They are natural byproducts of cellular metabolism, particularly mitochondrial respiration. jfda-online.commdpi.com While ROS play a role in normal cellular signaling, their overproduction can lead to oxidative stress, a condition where the cellular antioxidant defense systems are overwhelmed. jfda-online.comnih.gov This can result in damage to vital cellular components, including DNA, proteins, and lipids, ultimately leading to cell death. jfda-online.commdpi.com
The generation of ROS is a recognized mechanism of nanotoxicity and is implicated in the action of various therapeutic agents. jfda-online.com Some this compound derivatives have been shown to induce a significant increase in ROS production. mdpi.com This elevation in ROS levels can contribute to the compound's cytotoxic effects. For example, pretreatment with an antioxidant like N-acetylcysteine (NAC) has been shown to reduce the cytotoxicity of certain acridine compounds, confirming the role of ROS in their mechanism of action. mdpi.com The ability of nanoparticles to generate ROS can also be exploited for cancer therapy, as tumor cells often have a higher basal level of oxidative stress, making them more susceptible to further ROS induction.
Mitogen-Activated Protein Kinase (MAPK) Pathway Modulation
The mitogen-activated protein kinase (MAPK) pathways are crucial signaling cascades that transduce extracellular signals into intracellular responses, regulating processes like cell proliferation, differentiation, and apoptosis. news-medical.netwaocp.org In mammals, there are several major MAPK pathways, including the extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38 MAPK pathways. scienceopen.com These pathways typically consist of a three-tiered kinase module: a MAPKKK, a MAPKK, and a MAPK. waocp.org
Alterations in MAPK signaling are frequently observed in cancer. nih.gov The modulation of these pathways is a key mechanism for some anticancer agents. Certain acridine derivatives have been shown to exert their effects through the modulation of the MAPK pathway. For instance, the spiro-acridine compound AMTAC-19 was found to activate the ERK1/2 and JNK1 pathways in colorectal cancer cells, and its cytotoxic effect was reduced in the presence of inhibitors for these kinases. mdpi.com This suggests that the activation of these specific MAPK pathways is involved in the compound's in vitro antitumor effect. mdpi.com The relationship between ROS generation and MAPK pathway activation has also been noted, with ROS being able to modulate MAPK activity. mdpi.com
Autophagy Induction Mechanisms
Autophagy is a cellular catabolic process responsible for the degradation of damaged organelles and long-lived proteins through the lysosomal pathway. d-nb.info It is a fundamental process for maintaining cellular homeostasis and can be induced by various cellular stressors, including nutrient deprivation and oxidative stress. embopress.org The role of autophagy in cancer is complex, as it can act as both a pro-survival and a pro-death mechanism depending on the context. d-nb.info
The induction of autophagy involves a series of molecular events, including the formation of a double-membraned vesicle called an autophagosome, which engulfs the cellular components targeted for degradation. embopress.org Key proteins involved in this process include Beclin-1, ATG5, and LC3. d-nb.infoembopress.org Some therapeutic compounds have been shown to induce autophagy. For example, Bruceine D, a quassinoid compound, induces both apoptosis and autophagy in lung cancer cells, mediated by ROS generation and the activation of ERK and JNK. mdpi.com The interplay between autophagy and other cellular processes like apoptosis is an area of active investigation.
Effects on Cellular Macromolecular Biosynthesis
The synthesis of macromolecules such as DNA, RNA, and proteins is essential for cell growth and survival. Inhibition of these biosynthetic processes is a common mechanism of action for antimicrobial and anticancer drugs.
Early studies on the antibacterial this compound, Nitroakridin 3582, revealed its effects on macromolecular biosynthesis in Escherichia coli. The drug was found to partially inhibit the synthesis of deoxyribonucleic acid (DNA), while ribonucleic acid (RNA) and protein synthesis were less strongly affected. nih.govasm.org This preferential inhibition of DNA synthesis correlated with the drug's effects on bacterial growth. nih.gov In vitro studies also showed that nitroacridines can bind to nucleic acids, which likely contributes to the inhibition of their synthesis. asm.org More recent research on a hairpin polyamide-chlorambucil conjugate demonstrated a dose-dependent decrease in thymidine (B127349) incorporation into genomic DNA, indicating inhibition of DNA synthesis, with little to no effect on RNA or protein synthesis at the tested concentrations. oup.com
Structure-Activity Relationships (SAR) in Mechanistic Context
The location of the nitro group on the acridine chromophore is a critical determinant of cytotoxicity and the specific mechanism of action. For instance, the anticancer drug Ledakrin (B1218764) (Nitracrine), a 1-nitroacridine derivative, exhibits cytotoxicity that is attributed to the close spatial proximity and interaction between the 1-nitro group and the amino group at the C-9 position. This specific arrangement is crucial for its biological activity.
Different positional isomers of this compound exhibit varied biological profiles.
1-Nitroacridines : Derivatives like Nitracrine (B1678954) and its analogs are often potent antitumor agents. Their activity is linked to their ability to form covalent adducts with DNA following metabolic reduction of the nitro group, a process influenced by the electronic environment created by the substituent at C-9.
2-Nitroacridines : A derivative such as 9-amino-2-nitroacridine (B1214674) has been shown to increase frameshift mutagenicity and possesses a higher DNA binding affinity compared to the parent 9-aminoacridine.
3-Nitroacridines : These compounds have been associated with high antibacterial activity. The structure–activity relationships of 3-nitroacridine derivatives reveal that substituents on position 9 are crucial for their DNA-binding and anti-proliferative effects.
6-Nitroacridines : A series of 1,3-dimethyl-6-nitroacridine derivatives were found to be effective DNA binding agents that could induce apoptosis in human breast cancer cells.
The position of the electron-withdrawing nitro group alters the electronic distribution across the acridine ring, which can affect DNA intercalation, interaction with enzymes like topoisomerase, and susceptibility to metabolic activation.
Substituents on the acridine ring, particularly at the C-9 position, play a pivotal role in modulating DNA binding affinity and the inhibition of key cellular enzymes. The planar acridine ring itself allows the molecule to intercalate between DNA base pairs, but the side chain at C-9 often lies in the DNA groove, providing further stabilization and specificity.
DNA Binding: The nature of the substituent at C-9 significantly affects DNA binding mode and affinity.
Aromatic vs. Aliphatic Substituents : Compounds with aromatic amino substituents at C-9 generally show higher DNA binding affinity than those with other types of substituents.
Effect of Alkyl Chains : For 1,3-dimethyl-6-nitroacridine derivatives with aromatic amine substituents at C-9, the DNA binding constants were observed to decrease as the alkyl chain on the benzene (B151609) ring increased in length.
Halogen Substituents : The introduction of a chloro substituent into the C-9 side chain of an acridine-thiosemicarbazone derivative was found to positively affect its ability to bind DNA, likely by increasing the ligand's hydrophobicity and participating in dipole-dipole or hydrogen-bond interactions. Similarly, for 9-amino-2-halogenated acridines, DNA binding affinity increases with the size of the halogen (I > Br > Cl), a trend that correlates with the size of the substituent rather than its electronic properties alone.
Advanced Research Methodologies and Techniques Utilized in Nitroacridine Studies
Spectrophotometric Titrations for Binding Constants with Biomolecules
Spectrophotometric titration is a powerful technique used to study the interaction between molecules in solution by measuring changes in light absorption. This method is particularly valuable for determining the binding constants of nitroacridine derivatives with biomolecules like DNA. By systematically adding a solution of the biomolecule (the titrant) to a solution of the this compound compound, researchers can monitor the changes in the UV-Vis absorption spectrum. These spectral changes are indicative of the formation of a complex between the this compound and the biomolecule.
The binding constant (Kb), which quantifies the strength of the interaction, can be calculated from the titration data. For instance, studies on novel 3-nitroacridine-based derivatives have utilized UV-Vis spectroscopy to confirm their interaction with DNA. nih.gov The observed changes in the absorption spectra upon the addition of DNA provide evidence for binding, and the data can be used to calculate the binding constant. mdpi.comnih.gov The magnitude of the binding constant offers insights into the affinity of the this compound derivative for DNA, a crucial factor in its potential mechanism of action. nih.gov Generally, a higher binding constant suggests a stronger and more stable interaction. This technique has been instrumental in demonstrating that chemical modifications to the this compound structure, particularly at the 9-position, can significantly influence DNA affinity. nih.gov
| Acridine Derivative | Biomolecule | Binding Constant (Kb) (M-1) | Technique |
|---|---|---|---|
| (acridin-4-yl)benzohydrazide (3a) | ctDNA | 2.54 x 103 | UV-Vis Spectroscopy |
| Fluoro-substituted (acridin-4-yl)benzohydrazide (3b) | ctDNA | 3.18 x 103 | UV-Vis Spectroscopy |
| Acridine Derivative 3c | ctDNA | 1.01 x 103 | UV-Vis Spectroscopy |
| Acridine Derivative 3d | ctDNA | 1.01 x 103 | UV-Vis Spectroscopy |
| Zn-trisporphyrin 1 + BIPY | BIPY | (9.26 ± 0.07) × 1027 M−4 (K32) | UV-Vis Titration |
| Zn-trisporphyrin 1 + DPYP | DPYP | (3.62 ± 0.16) × 1027 M−4 (K32) | UV-Vis Titration |
Fluorescence Quenching Spectroscopy for Biomolecular Interactions
Fluorescence quenching spectroscopy is a sensitive method employed to investigate the binding interactions between fluorescent molecules and other substances. uzh.chnih.gov In the context of this compound research, this technique is used to study how these compounds interact with biomolecules such as proteins and DNA. Many biomolecules, like the protein Human Serum Albumin (HSA), possess intrinsic fluorescence due to the presence of amino acid residues like tryptophan. researchgate.netlnu.edu.cn When a this compound derivative binds to such a biomolecule, it can "quench" or decrease the intensity of this intrinsic fluorescence. lnu.edu.cn
The extent of quenching provides valuable information about the binding mechanism, affinity, and the number of binding sites. researchgate.net By analyzing the fluorescence data using models like the Stern-Volmer equation, researchers can determine the quenching constant (KSV) and the quenching rate constant (Kq). mdpi.com These parameters help to elucidate whether the quenching is static (due to the formation of a non-fluorescent complex) or dynamic (resulting from collisional encounters). For example, studies on acridine-based N-acylhydrazone derivatives have used fluorescence quenching to calculate KSV and Kq values for their interaction with HSA, revealing quenching constants on the order of 105 M-1. mdpi.com This technique can also be used to determine the binding distance between the donor (biomolecule) and the acceptor (this compound) based on Förster's non-radiative energy transfer theory. researchgate.net
| Acridine Derivative | Temperature (K) | Stern-Volmer Quenching Constant (KSV) (M-1) | Quenching Rate Constant (Kq) (M-1s-1) |
|---|---|---|---|
| (acridin-4-yl)benzohydrazide (3a) | 298 | 2.26 x 105 | 2.26 x 1013 |
| 303 | 1.94 x 105 | 1.94 x 1013 | |
| 310 | 1.43 x 105 | 1.43 x 1013 |
Cell-Based Assays for Mechanistic Investigations (In Vitro)
Cell Viability and Proliferation Assays (e.g., MTT, Clonogenic) for Mechanistic Readouts
Cell-based assays are fundamental tools for understanding the biological effects of this compound compounds at the cellular level. Assays like the MTT and clonogenic assays provide quantitative data on cell viability and proliferative capacity, which are crucial for evaluating the potential of these compounds. nih.gov
The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is often used as an indicator of cell viability. mdpi.comabcam.com Viable cells contain mitochondrial dehydrogenases that can reduce the yellow tetrazolium salt MTT to a purple formazan (B1609692) product. abcam.com The amount of formazan produced is proportional to the number of living cells. This assay has been used to demonstrate the dose-dependent growth inhibition effect of novel 3-nitroacridine (B3047595) derivatives on human breast cancer cells. nih.gov
The clonogenic assay , or colony formation assay, is a more stringent test of cell viability that assesses the ability of a single cell to undergo unlimited division and form a colony. abcam.com This assay measures the long-term reproductive integrity of cells after treatment with a compound. It has been employed to confirm the cell growth inhibition effects of 3-nitroacridine derivatives, providing a more comprehensive picture of their cytotoxic potential. nih.govaacrjournals.org For example, studies have shown a significant decrease in the surviving fraction of cancer cells treated with certain compounds, as determined by clonogenic assays. aacrjournals.org These assays are critical for understanding the mechanistic readouts of this compound compounds and for identifying candidates with potent anti-proliferative activity. nih.govabcam.com
Flow Cytometry for Protein Modulation and Cellular Event Analysis
Flow cytometry is a sophisticated technique that allows for the rapid analysis of multiple physical and chemical characteristics of individual cells within a heterogeneous population. baseclick.eudenovix.com In the study of nitroacridines, flow cytometry is invaluable for investigating how these compounds modulate specific proteins and influence various cellular events. researchgate.netdntb.gov.ua
This technology can be used to measure changes in the expression levels of specific proteins by using fluorescently labeled antibodies that bind to the target proteins. bioagilytix.com For instance, research on a spiro-acridine compound, AMTAC-19, utilized flow cytometry to evaluate its effect on the activity of proteins involved in signaling pathways, such as ERK1/2 and JNK1, in colorectal carcinoma cells. researchgate.net The results demonstrated that AMTAC-19 activated these kinases, providing insight into its mechanism of action. researchgate.net
Furthermore, flow cytometry can be used to analyze a wide range of cellular events, including cell cycle progression, apoptosis (programmed cell death), and the generation of reactive oxygen species (ROS). baseclick.eunih.gov For example, it can be used to determine the percentage of cells in different phases of the cell cycle (G0/G1, S, G2/M), revealing if a compound causes cell cycle arrest. nih.gov Studies have shown that some 3-nitroacridine derivatives can arrest the cell cycle at the G0/G1 phase. nih.gov It can also quantify the number of apoptotic cells, often by staining with dyes like acridine orange and ethidium (B1194527) bromide, which can differentiate between live, apoptotic, and necrotic cells. nih.gov
Assays for DNA Damage and Repair Pathway Activation
A key mechanism by which many anticancer agents, including this compound derivatives, exert their effects is by inducing DNA damage. nih.govtandfonline.com Various assays are employed to detect and quantify this damage and to study the subsequent activation of cellular DNA repair pathways. championsoncology.com
The Comet assay , or single-cell gel electrophoresis, is a sensitive method for detecting DNA strand breaks in individual cells. championsoncology.commdpi.com Under an electric field, damaged DNA fragments migrate away from the nucleus, forming a "comet tail," with the length and intensity of the tail being proportional to the amount of DNA damage. championsoncology.com This assay has been used to demonstrate the DNA-damaging effects of this compound compounds. nih.gov
Another important assay is the γH2AX staining assay , which detects DNA double-strand breaks (DSBs), one of the most severe forms of DNA damage. championsoncology.com When a DSB occurs, the histone protein H2AX is phosphorylated at serine 139, forming γH2AX. tandfonline.com This phosphorylated protein accumulates at the site of the break and can be visualized and quantified using specific antibodies. Studies on the this compound derivative C-1748 have used the induction of γH2AX to demonstrate its DNA-damaging potential in prostate cancer cells. tandfonline.com
Investigating the activation of DNA repair pathways, such as the Fanconi Anemia (FA) pathway, is also crucial. fanconi.org The FA pathway is involved in the repair of interstrand cross-links (ICLs), a type of DNA damage that can be induced by some nitroacridines. fanconi.orgio.gliwice.pl Studies on 1-nitroacridines have suggested that the DNA damage they cause is repaired by homologous recombination, a major DNA repair pathway. io.gliwice.pl
Electrophoretic Techniques for DNA-Compound Interaction Analysis (e.g., DNA Cross-linking Detection)
Electrophoretic techniques are widely used to analyze the interaction of this compound compounds with DNA, particularly to detect the formation of DNA cross-links. aacrjournals.orgnih.gov Gel electrophoresis separates molecules based on their size and charge as they move through a gel matrix under the influence of an electric field. adarshcollege.insavemyexams.com
This method can be used to detect interstrand cross-links (ICLs), where a compound covalently links the two strands of the DNA double helix. The formation of ICLs can be detected by observing changes in the electrophoretic mobility of the DNA. For example, a polyethylene (B3416737) glycol 6000-Dextran T500 assay has been used to estimate the cross-linking potency of 1-nitroacridine derivatives in cultured HeLa S3 cells. aacrjournals.org This study found a significant correlation between the ability of these compounds to form ICLs and their cytotoxic and antitumor activities. aacrjournals.org
Preparation and Analysis of Cell-Free Systems for Biochemical Pathways
The study of this compound's biochemical pathways, particularly its metabolic activation, has been significantly advanced by the use of cell-free systems. nih.govresearchgate.net These in vitro platforms, which contain the necessary cellular machinery for transcription, translation, and metabolism without intact cells, offer a controlled environment to dissect complex enzymatic reactions. nih.govfrontiersin.orgbitesizebio.com They allow researchers to overcome challenges associated with live cells, such as membrane barriers and competing metabolic pathways, providing direct access to the reaction components for manipulation and analysis. frontiersin.orgmdpi.com
The primary application of cell-free systems in this compound research is to investigate the metabolic activation required for their cytotoxic and antitumor effects. nih.govresearchgate.net Studies have suggested that 1-nitroacridines are not highly active on their own within these systems, indicating the necessity of enzymatic transformation into more reactive intermediates that can then interact with cellular targets like DNA. nih.gov Cell-free platforms, ranging from crude cellular lysates to more defined enzymatic systems, are instrumental in identifying the enzymes and cofactors involved in these activation pathways. researchgate.netmdpi.com
Preparation of Cell-Free Extracts
The foundation of a cell-free system is the extract, which is typically derived from bacteria like Escherichia coli or from specific mammalian tissues, such as liver microsomes, known for high metabolic activity. researchgate.netnih.gov The preparation process is designed to lyse the cells while preserving the function of essential proteins and enzymes. nih.gov
The general procedure involves several key stages: cell cultivation, harvesting, lysis, and clarification. biorxiv.orgmdpi.com The choice of lysis method—such as sonication, French press, or homogenization—and post-lysis processing steps like runoff reactions and dialysis can be optimized to enhance the activity of specific metabolic pathways. nih.govbiorxiv.orgmdpi.com For instance, a runoff reaction can improve protein synthesis from genes regulated by native bacterial promoters by clearing ribosomes from endogenous mRNA. biorxiv.org
Below is a generalized protocol for preparing a crude S30 cell-free extract from E. coli, a common starting point for studying biochemical pathways.
| Step | Description | Key Considerations | Source |
|---|---|---|---|
| 1. Cell Culture & Growth | E. coli cells (e.g., BL21 or Rosetta strains) are grown in a nutrient-rich medium (e.g., 2xYTPG) to the mid-exponential growth phase, where the transcriptional and translational machinery is most active. | Growth temperature (typically 37°C) and aeration are critical. The growth phase is monitored by measuring optical density (OD). | biorxiv.orgosti.gov |
| 2. Cell Harvest | Cells are rapidly cooled and collected from the growth medium by centrifugation. | Harvesting must be done at low temperatures (e.g., 4°C) to preserve enzyme activity. The cell pellet is washed with a cold buffer. | mdpi.com |
| 3. Lysis | The washed cell pellet is resuspended in a buffer and the cells are broken open (lysed) using physical methods like a French press, sonication, or bead-beating to release the cellular contents. | The method must be efficient at lysing cells without denaturing the proteins. Sonication and homogenization are common and scalable methods. | biorxiv.orgosti.gov |
| 4. Centrifugation | The lysate is centrifuged at high speed (e.g., 30,000 x g) to remove cell walls, membranes, and genomic DNA, resulting in a supernatant known as the S30 extract. | Multiple centrifugation steps may be performed to ensure a clear extract. All steps are performed at 4°C. | mdpi.com |
| 5. Post-Lysis Processing | The crude extract may undergo a "runoff" reaction (incubation at 37°C) to clear ribosomes from endogenous mRNA, followed by dialysis to remove small molecules from the lysis and replenish cofactors. | These optional steps can improve the extract's performance for specific applications, such as enhancing transcription from native promoters. | nih.govmdpi.com |
| 6. Storage | The final extract is flash-frozen in liquid nitrogen and stored at -80°C. | Aliquoting the extract before freezing prevents multiple freeze-thaw cycles that can reduce activity. | nih.gov |
Analysis of Biochemical Pathways
Once the cell-free extract is prepared, it is combined with the this compound compound of interest and a reaction mixture containing necessary substrates. This mixture provides the energy and building blocks for the enzymatic reactions to occur. nih.gov The composition of this reaction can be precisely controlled to study the influence of different components on the metabolic pathway. frontiersin.org
| Component Category | Specific Examples | Function in the System | Source |
|---|---|---|---|
| Energy Source | Phosphoenolpyruvate (PEP), Glucose, ATP | Provides the necessary energy (ATP) to drive enzymatic reactions. Native glycolysis in the extract can convert glucose to ATP. | mdpi.comosti.gov |
| Buffers | HEPES-KOH, Tris-acetate | Maintains a stable pH for optimal enzyme function. | mdpi.commdpi.com |
| Cofactors | NAD+, NADP+, Coenzyme A (CoA) | Act as electron carriers and are essential for the activity of many oxidoreductase enzymes involved in drug metabolism. | mdpi.comenergy.gov |
| Amino Acids | Mixture of all 20 standard amino acids | Required if coupled transcription-translation is needed to synthesize specific enzymes within the system. | mdpi.com |
| Salts | Potassium acetate, Magnesium acetate | Provide necessary ions for ribosome stability and enzyme activity. | mdpi.com |
| Test Compound | This compound derivative (e.g., C-1748) | The substrate to be metabolized by the enzymes in the cell-free extract. | researchgate.net |
The primary goal of the analysis is to identify and quantify the metabolic products formed from the parent this compound. This is crucial for understanding the activation mechanism. Research on this compound derivatives like C-1748 has utilized these systems to compare metabolic profiles with those from whole-cell models. researchgate.net
The analytical workflow typically involves incubating the this compound in the cell-free system for a set period, followed by extraction of the parent compound and its metabolites. High-performance analytical techniques are then employed for separation and identification.
Key Analytical Techniques and Findings:
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): This is a primary technique used to separate the various metabolites from the parent this compound compound based on their polarity. researchgate.net
Mass Spectrometry (MS): Often coupled with HPLC (LC-MS), mass spectrometry provides detailed structural information about the separated metabolites, allowing for their precise identification by determining their mass-to-charge ratio. Electrospray ionization (ESI-MS) is a common method used in these studies. researchgate.net
UV-Vis Spectroscopy: Used in conjunction with HPLC, UV-Vis detectors can help quantify the compounds as they are separated. researchgate.net
Studies using these methods in cell-free systems have revealed that the metabolic activation of 1-nitroacridines can lead to the formation of highly reactive intermediates. nih.govresearchgate.net For example, research on the metabolism of 9-amino-1-nitroacridine derivatives in systems containing rat liver microsomes or recombinant enzymes identified several products. A key finding was the formation of a metabolite with an additional pyrazole (B372694) ring, which was also observed in whole-cell experiments, validating the relevance of the cell-free model. researchgate.net This demonstrates that cell-free systems can successfully replicate critical steps of this compound metabolism, providing a powerful tool for elucidating the biochemical pathways responsible for their biological activity. researchgate.net
Q & A
Q. What are the established protocols for synthesizing Nitroacridine derivatives, and how can researchers ensure purity and reproducibility?
Methodological Answer:
- Synthesis Protocol : this compound derivatives are typically synthesized via nitration of acridine using a nitric-sulfuric acid mixture under controlled temperatures (0–5°C). Post-reaction neutralization with sodium bicarbonate is critical to avoid decomposition .
- Purification : Recrystallization in ethanol-water mixtures or column chromatography (silica gel, ethyl acetate/hexane) is recommended. Purity should be verified via HPLC (≥95% purity threshold) using a C18 column and UV detection at 254 nm .
- Characterization : Confirm structure via -NMR (aromatic proton shifts at δ 7.5–8.5 ppm) and high-resolution mass spectrometry (HRMS). IR spectroscopy can validate nitro group absorption bands near 1520 cm (asymmetric stretch) and 1350 cm (symmetric stretch) .
Q. Which spectroscopic and chromatographic methods are most reliable for characterizing this compound’s structural and purity profile?
Methodological Answer:
- Primary Techniques :
- NMR Spectroscopy : - and -NMR to resolve aromatic ring systems and nitro group effects on electron density .
- Mass Spectrometry : HRMS (ESI or EI mode) for molecular ion confirmation and fragmentation pattern analysis.
- HPLC : Use reverse-phase chromatography with UV detection for purity assessment. Optimize mobile phase (e.g., acetonitrile:water with 0.1% TFA) to resolve degradation products .
- Validation : Cross-validate results with elemental analysis (C, H, N) to confirm stoichiometry.
Q. What in vitro assay designs are optimal for preliminary evaluation of this compound’s cytotoxicity?
Methodological Answer:
- Cell Lines : Use adherent mammalian cell lines (e.g., HeLa, MCF-7) with appropriate growth media. Include a negative control (untreated cells) and positive control (e.g., doxorubicin) .
- Dose-Response : Test a concentration range (0.1–100 μM) over 48–72 hours. Use MTT assay for viability assessment, ensuring OD measurements at 570 nm with background subtraction at 630 nm .
- Data Normalization : Express results as % viability relative to controls. Perform triplicate experiments and statistical analysis (e.g., ANOVA with Tukey’s post-hoc test) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities of this compound across studies?
Methodological Answer:
- Meta-Analysis Framework :
- Variable Identification : Compare assay conditions (cell type, incubation time, serum concentration), compound purity, and solvent effects (DMSO vs. aqueous solutions) .
- Dose-Response Reanalysis : Normalize data to common metrics (e.g., IC) and assess potency variability using coefficient of variation (CV).
- Mechanistic Cross-Validation : Combine enzyme inhibition assays (e.g., topoisomerase II activity) with transcriptomic profiling to identify off-target effects .
- Statistical Tools : Apply mixed-effects models to account for inter-study heterogeneity .
Q. What integrative strategies optimize the experimental design for studying this compound’s pharmacokinetics (PK) in vivo?
Methodological Answer:
- Animal Models : Use Sprague-Dawley rats or BALB/c mice with IV/PO administration. Collect plasma samples at 0, 15, 30, 60, 120, 240, and 480 minutes post-dose .
- Analytical Workflow :
- Sample Preparation : Protein precipitation with acetonitrile, followed by LC-MS/MS quantification (LOD ≤ 1 ng/mL) .
- PK Parameters : Calculate , , AUC, and bioavailability using non-compartmental analysis (WinNonlin®).
- Tissue Distribution : Autoradiography or whole-body imaging for biodistribution studies in tumor-bearing models .
Q. How can computational modeling enhance mechanistic understanding of this compound’s DNA intercalation?
Methodological Answer:
- Molecular Dynamics (MD) Simulations :
- Docking : Use AutoDock Vina to predict binding modes in B-DNA (PDB: 1BNA). Prioritize intercalation sites via binding energy scores (ΔG ≤ −8 kcal/mol) .
- Simulation Parameters : Run 100 ns simulations in explicit solvent (TIP3P water model) with AMBER force fields. Analyze hydrogen bonding, π-π stacking, and minor groove interactions .
- Experimental Validation : Correlate MD results with fluorescence quenching assays (ethidium bromide displacement) and circular dichroism (CD) spectroscopy for DNA conformation changes .
Methodological Frameworks for Research Design
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
